Cas no 1261944-35-7 (4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)

4-(4-tert-Butylphenyl)-2-hydroxybenzaldehyde is a specialized organic compound featuring a hydroxybenzaldehyde core substituted with a 4-tert-butylphenyl group at the 4-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of advanced materials, ligands, or pharmaceutical derivatives. The tert-butyl group enhances solubility in organic solvents, while the phenolic hydroxyl and aldehyde functionalities offer versatile reactivity for further functionalization, such as condensation or coordination chemistry. Its well-defined molecular architecture ensures consistent performance in research and industrial applications, particularly where precise structural control is required.
4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde structure
1261944-35-7 structure
Product Name:4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
CAS No:1261944-35-7
MF:C17H18O2
MW:254.323625087738
MDL:MFCD18314769
CID:1223260
PubChem ID:53220485
Update Time:2025-08-05

4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
    • 1261944-35-7
    • 2-Formyl-5-(4-t-butylphenyl)phenol, 95%
    • DTXSID80685218
    • 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
    • MFCD18314769
    • 2-FORMYL-5-(4-T-BUTYLPHENYL)PHENOL
    • MDL: MFCD18314769
    • Inchi: 1S/C17H18O2/c1-17(2,3)15-8-6-12(7-9-15)13-4-5-14(11-18)16(19)10-13/h4-11,19H,1-3H3
    • InChI Key: AOOQKHVAGYLISG-UHFFFAOYSA-N
    • SMILES: OC1=C(C=O)C=CC(=C1)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 254.130679813g/mol
  • Monoisotopic Mass: 254.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 37.3Ų

4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320900-5 g
2-Formyl-5-(4-t-butylphenyl)phenol, 95%; .
1261944-35-7 95%
5g
€1159.00 2023-04-26
abcr
AB320900-5g
2-Formyl-5-(4-t-butylphenyl)phenol, 95%; .
1261944-35-7 95%
5g
€1159.00 2025-02-21

4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1261944-35-7)4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
Order Number:A1117232
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:15
Price ($):687.0
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Additional information on 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde

Introduction to 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde (CAS No. 1261944-35-7)

4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261944-35-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde group (CHO) attached to a hydroxyl-substituted aromatic ring. The introduction of a 4-tert-butylphenyl moiety at the para position of the hydroxyl group enhances its structural stability and influences its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde consists of a benzene ring substituted with both a hydroxyl group at the 2-position and a tert-butyl group at the 4-position of the phenyl ring attached to the aldehyde functionality. This arrangement imparts unique electronic and steric properties, which are critical for its applications in various chemical transformations. The presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups allows for diverse interactions with other molecules, making it a versatile building block in organic synthesis.

In recent years, 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical development. Its structural features make it an attractive candidate for the synthesis of bioactive molecules, including pharmacophores that exhibit desirable biological activities. The compound’s ability to participate in condensation reactions, such as Schiff base formation, has been explored in the development of novel drug candidates targeting various therapeutic areas.

One of the most notable applications of 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde is in the synthesis of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry. Researchers have leveraged its reactive aldehyde group to form Schiff bases with nitrogen-containing heterocycles, such as pyridine, imidazole, and thiazole derivatives. These resulting compounds have shown promise in preclinical studies as inhibitors of enzymes involved in inflammatory pathways and cancer progression. The tert-butyl group not only stabilizes the molecule but also influences its solubility and metabolic stability, making it an ideal candidate for further derivatization.

The pharmaceutical industry has also explored 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde as a precursor for developing small-molecule drugs with anti-inflammatory and antioxidant properties. The hydroxyl group enables hydrogen bonding interactions, which are crucial for binding to biological targets with high affinity. Additionally, the aromatic system provides opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce additional substituents and tailor the pharmacological profile of derived compounds.

Recent advancements in computational chemistry have further highlighted the significance of 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde in drug design. Molecular modeling studies have demonstrated that this compound can effectively interact with specific amino acid residues in protein targets, suggesting its potential as a scaffold for peptidomimetics. By integrating virtual screening techniques with experimental synthesis, researchers can rapidly identify derivatives with enhanced binding affinity and selectivity.

The agrochemical sector has also shown interest in 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde due to its structural similarity to known bioactive compounds that exhibit herbicidal and pesticidal properties. Derivatives of this compound have been investigated for their ability to disrupt metabolic pathways in pests while maintaining low environmental toxicity. This aligns with the growing demand for sustainable agricultural solutions that minimize ecological impact.

In conclusion, 4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde (CAS No. 1261944-35-7) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new therapeutic targets and sustainable chemical solutions, the importance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:1261944-35-7)4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
A1117232
Purity:99%
Quantity:5g
Price ($):687.0
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